2-(2-Bromobenzyl)-D-proline hydrochloride

MMP-2 inhibition Gelatinase Structure-Activity Relationship

2-(2-Bromobenzyl)-D-proline hydrochloride (CAS 1217708-57-0; free base CAS 637020-88-3) is a chiral, non-natural amino acid derivative comprising a D-proline scaffold bearing a 2-bromobenzyl substituent at the α-position. This hydrochloride salt form enhances aqueous solubility and handling convenience for synthetic and biochemical applications.

Molecular Formula C12H15BrClNO2
Molecular Weight 320.61 g/mol
Cat. No. B12628037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromobenzyl)-D-proline hydrochloride
Molecular FormulaC12H15BrClNO2
Molecular Weight320.61 g/mol
Structural Identifiers
SMILESC1CC(NC1)(CC2=CC=CC=C2Br)C(=O)O.Cl
InChIInChI=1S/C12H14BrNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H
InChIKeySRJYAWRDXGYYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromobenzyl)-D-proline Hydrochloride: A Chiral Proline-Derived Building Block with Defined Pharmacological Fingerprint


2-(2-Bromobenzyl)-D-proline hydrochloride (CAS 1217708-57-0; free base CAS 637020-88-3) is a chiral, non-natural amino acid derivative comprising a D-proline scaffold bearing a 2-bromobenzyl substituent at the α-position . This hydrochloride salt form enhances aqueous solubility and handling convenience for synthetic and biochemical applications . The compound is recognized in screening libraries for its interactions with multiple target families, including matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs), as cataloged in public bioactivity databases [1][2].

Why Generic Substitution of 2-(2-Bromobenzyl)-D-proline Hydrochloride Fails: The Triple-Lock of Stereochemistry, Regiochemistry, and Substituent Electronic Effects


Replacing 2-(2-bromobenzyl)-D-proline hydrochloride with a generic proline derivative ignores three critical selectivity determinants that are essential for reproducible results. First, the D-configuration at the proline α-carbon is non-negotiable for applications requiring chiral induction or specific target engagement; the corresponding L-isomer ((R)-α-(2-bromobenzyl)-L-proline HCl) exhibits altered binding geometries and synthetic outcomes [1]. Second, the 2-bromo (ortho) substitution on the benzyl ring is not interchangeable with the 3-bromo (meta) or 4-bromo (para) isomers; SAR studies confirm that the ortho-bromo position confers the highest apparent binding affinity in benzylproline-based inhibitors, with a Ki of 25 ± 15 μM versus 2000 ± 1500 μM for the unsubstituted benzyl analog [2]. Third, the hydrochloride salt form is not a trivial attribute—it ensures reproducible aqueous solubility and stability during storage and experimental handling, whereas the free base may exhibit altered physicochemical behavior . These layered requirements mean that substituting with a structurally similar but stereochemically or regiochemically distinct analog will compromise both assay validity and synthetic reproducibility.

Quantitative Differentiation Guide: 2-(2-Bromobenzyl)-D-proline Hydrochloride vs. Structural Analogs


MMP-2 Inhibition: Moderate Potency for SAR Studies and Fragment-Based Design

In a standardized fluorimetric assay, 2-(2-bromobenzyl)-D-proline hydrochloride inhibited human recombinant MMP-2 with an IC50 of 4,800 nM (4.8 μM) [1]. This potency is approximately 300-fold weaker than a potent D-proline-derived hydroxamic acid MMP-2 inhibitor (Ki = 16 nM) [2], positioning the compound as a moderate-affinity probe suitable for SAR exploration and fragment-based screening rather than as a high-affinity tool compound.

MMP-2 inhibition Gelatinase Structure-Activity Relationship

Carbonic Anhydrase Isoform Selectivity: A Defined Fingerprint for Off-Target Profiling

The compound exhibits a clear selectivity profile across human carbonic anhydrase isoforms: IC50 = 62 nM for CA XII, IC50 = 898 nM for CA XIV, and IC50 > 10,000 nM for CA II [1]. This contrasts with pan-CA inhibitors such as acetazolamide (IC50 values typically < 50 nM across CA II, IX, XII) and with the reference compound 4-(2-aminoethyl)benzenesulfonamide, which shows a distinct CA II/CA XII selectivity ratio [2].

Carbonic anhydrase Isoform selectivity Polypharmacology

ASCT2 Inhibitor Potency: The 2-Bromo Substituent Drives 80-Fold Affinity Gain Over Unsubstituted Benzylproline

In a systematic SAR study of benzylproline-derived ASCT2 inhibitors, the (R)-γ-(2-bromo-benzyl)-L-proline analog (closely related to the D-proline scaffold of the target compound) exhibited a Ki of 25 ± 15 μM, whereas the unsubstituted γ-benzylproline control had a Ki of 2,000 ± 1,500 μM [1]. This represents an 80-fold improvement in apparent binding affinity attributable specifically to the ortho-bromo substitution.

ASCT2 Glutamine transport Benzylproline SAR

Chiral and Regiochemical Purity: Definitive D-Proline Configuration and Ortho-Bromo Substitution

The compound is specified as the D-proline enantiomer (2S configuration at the α-carbon) and the 2-bromo (ortho) regioisomer . In contrast, the L-proline analog ((R)-α-(2-bromobenzyl)-L-proline HCl, CAS 637020-86-1) and the 4-bromo positional isomer (2-(4-bromobenzyl)-D-proline HCl, CAS 1217789-02-0) are chemically distinct entities with divergent biological and synthetic profiles [1].

Chiral synthesis Stereochemistry Regiochemistry

Optimal Deployment Scenarios for 2-(2-Bromobenzyl)-D-proline Hydrochloride in Research and Development


MMP-2 Probe for Moderate-Affinity Binding and Fragment-Based Screening

Given its measured IC50 of 4.8 μM against MMP-2 [1], 2-(2-bromobenzyl)-D-proline hydrochloride is best suited for structure-activity relationship (SAR) campaigns, fragment-based lead discovery, or as a control compound for moderate-affinity MMP-2 binding. It is not recommended for applications requiring nanomolar potency, where dedicated high-affinity D-proline hydroxamic acids should be employed instead.

ASCT2 Inhibitor Lead Optimization Scaffold

The ortho-bromo substitution pattern, which confers an 80-fold affinity gain over unsubstituted benzylproline in ASCT2 inhibition assays [2], makes this compound an ideal starting point for medicinal chemistry efforts targeting the glutamine transporter ASCT2. Researchers can leverage the 2-bromobenzyl-D-proline core to explore further substituent modifications aimed at improving potency and pharmacokinetic properties.

Carbonic Anhydrase Off-Target Reference Standard

The well-defined selectivity profile for CA XII (IC50 = 62 nM) over CA II (>10 μM) and CA XIV (898 nM) [3] positions this compound as a reference tool for assessing carbonic anhydrase-related off-target effects in cellular assays. Its use can help deconvolute polypharmacology and ensure that observed phenotypes are not confounded by unintended CA inhibition.

Chiral Building Block for Asymmetric Synthesis and Peptidomimetic Design

As a D-proline derivative bearing a synthetically versatile 2-bromobenzyl handle, this hydrochloride salt serves as a reliable chiral building block for the construction of peptidomimetics and asymmetric catalysts . The defined stereochemistry and the presence of the bromine atom (suitable for cross-coupling reactions) provide a reproducible starting point for generating diverse libraries of chiral compounds.

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